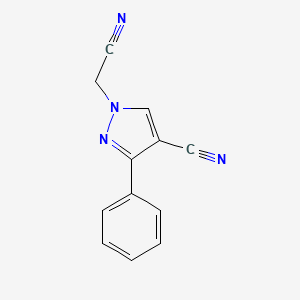

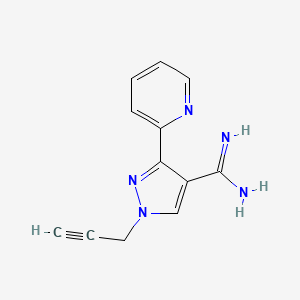

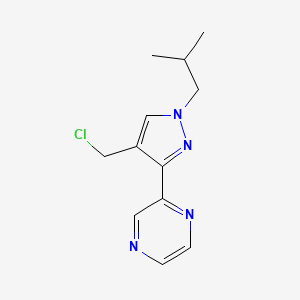

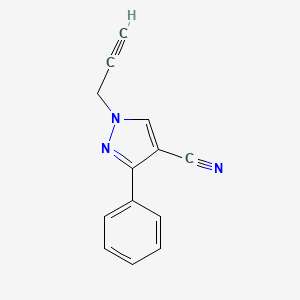

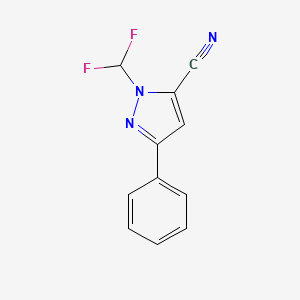

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbonitrile

Übersicht

Beschreibung

The compound “1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbonitrile” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S have been developed . These methods have streamlined access to molecules of pharmaceutical relevance .Molecular Structure Analysis

The molecular structure of a similar compound, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide, was determined by X-ray diffraction . The structure of the pyrazole-4-carboxamide was confirmed by 1H NMR and HRMS analyses .Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNi n+1 Ar]. The resulting [Ar–Ni n+2 –CF2H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of LnNi nX .Wissenschaftliche Forschungsanwendungen

Structural and Mechanistic Insights

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbonitrile and its derivatives have been extensively studied for their structural properties and reaction mechanisms. For instance, the crystal structure and reaction mechanism of a closely related compound, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds, was determined by X-ray crystallography, providing a foundation for understanding the chemical behavior and applications of these compounds in synthesis and material science (Liu et al., 2013).

Enhancement of Spectral Properties

Research has explored the electronic properties of fluoropyrazolecarbonitrile derivatives, demonstrating that these compounds exhibit significant changes in spectral properties upon interaction with fullerenes. This interaction suggests potential applications in the development of new materials with enhanced optical or electronic properties, including sensors or photovoltaic devices (Biointerface Research in Applied Chemistry, 2022).

Synthesis and Chemical Reactivity

The facile synthesis and diverse reactivity of this compound derivatives have been a subject of interest. For example, a study detailed the synthesis of pyrazole-4-carbonitrile derivatives, highlighting methods for creating a variety of compounds that could serve as intermediates in pharmaceutical and material science applications (Ali et al., 2016).

Applications in Material Science

Further investigations into pyrazole derivatives have identified their potential in material science, particularly in the development of new heterocyclic compounds with promising physical properties. For instance, the structural characterization and synthesis of new pyrazole and pyrazolopyrimidine derivatives have shown significant antibacterial activity, pointing towards applications in antimicrobial coatings or drug development (Rahmouni et al., 2014).

Antimicrobial and Antitumor Activities

Notably, some derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies underscore the potential of these compounds in medicinal chemistry, particularly in developing new therapeutic agents (El-Borai et al., 2012).

Wirkmechanismus

Safety and Hazards

While specific safety data for “1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbonitrile” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

The field of difluoromethylation has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Future research may focus on the development of stereoselective difluoromethylation methods and the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-5-phenylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N3/c12-11(13)16-9(7-14)6-10(15-16)8-4-2-1-3-5-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIAAYWSYYCMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.